3-((3-Ethylphenoxy)methyl)azetidine

CAS No.:

Cat. No.: VC13552722

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 3-[(3-ethylphenoxy)methyl]azetidine |

| Standard InChI | InChI=1S/C12H17NO/c1-2-10-4-3-5-12(6-10)14-9-11-7-13-8-11/h3-6,11,13H,2,7-9H2,1H3 |

| Standard InChI Key | UMPXIVGPCHVFNQ-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=CC=C1)OCC2CNC2 |

| Canonical SMILES | CCC1=CC(=CC=C1)OCC2CNC2 |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Structural Features

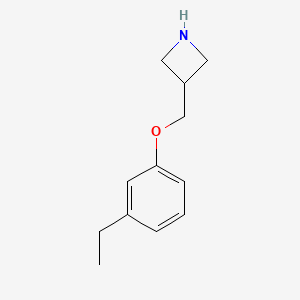

3-((3-Ethylphenoxy)methyl)azetidine possesses the molecular formula C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol (calculated based on analogous compounds) . The core structure consists of an azetidine ring (a saturated four-membered ring with three carbon atoms and one nitrogen atom) functionalized at the 1-position by a (3-ethylphenoxy)methyl group (Figure 1). The phenoxy moiety introduces aromaticity and potential sites for electrophilic substitution, while the ethyl group at the meta position influences steric and electronic properties.

Table 1: Key Molecular Descriptors of 3-((3-Ethylphenoxy)methyl)azetidine

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| CAS Registry Number | Not reported |

| Density | Not experimentally determined |

| Boiling Point | Not reported |

Spectroscopic Characterization

While experimental spectroscopic data (NMR, IR, MS) for 3-((3-Ethylphenoxy)methyl)azetidine are unavailable, inferences can be drawn from related azetidine derivatives. For example:

-

¹H NMR: The azetidine ring protons typically resonate between δ 2.5–3.5 ppm, while aromatic protons from the phenoxy group appear at δ 6.5–7.5 ppm .

-

¹³C NMR: The quaternary carbon bearing the phenoxy group is expected near δ 150 ppm, with azetidine ring carbons between δ 30–50 ppm .

Synthetic Methodologies

Alternative Routes: Reductive Amination

Another viable pathway involves reductive amination of aldehydes with azetidine precursors. For example, condensation of 3-ethylphenoxyacetaldehyde with a primary amine followed by cyclization could yield the target compound. This method has been employed for analogous azetidines, such as 3-methoxy-3-methylazetidine .

Physicochemical Properties and Reactivity

Stability and Hygroscopicity

Future Directions

Computational Modeling

Density functional theory (DFT) calculations could predict optimized geometries, electronic properties, and reaction pathways, guiding synthetic efforts.

Biological Screening

Priority should be given to in vitro assays evaluating cytotoxicity, metabolic stability, and target-specific activity (e.g., GPCR modulation).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume